![molecular formula C11H23NO B2726414 3-[(Dimethylamino)methyl]octan-2-one CAS No. 2514721-25-4](/img/structure/B2726414.png)
3-[(Dimethylamino)methyl]octan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(Dimethylamino)methyl]octan-2-one” is a chemical compound with the molecular formula C11H23NO . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with other chemicals. For example, the synthesis of tapentadol, a compound with a similar structure, involves the reaction of (S)-1-(dimethylamino)-2-methylpentan-3-one with 3-bromo anisole under Grignard conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of an octan-2-one backbone with a dimethylamino group attached to the third carbon . The molecular weight of this compound is 185.31 .Scientific Research Applications
Chemical Structure and Reactivity
Research on the neutralization-reionization and ab initio study of the (dimethylamino)methyl radical, a related entity, provides insight into its generation, characterization, and dissociation processes. This study opens the door to understanding the chemical behavior and potential applications of similar compounds in synthetic chemistry and material sciences (Shaffer, Tureček, & Cerny, 1993).
Synthetic Applications
The cyclocondensations of camphor derived enaminones with hydrazine derivatives, involving compounds structurally related to 3-[(Dimethylamino)methyl]octan-2-one, showcase its utility in synthesizing complex heterocyclic structures. This highlights the compound's role in facilitating novel synthetic routes for creating fused pyrazoles and other heterocycles, which are valuable in pharmaceuticals and agrochemicals (Grošelj et al., 2005).
Material Science Applications
In material sciences, the use of methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate (a compound with structural similarities) for fabricating poly(vinylidine fluoride) (PVDF) hollow fiber membranes illustrates the compound's potential in developing advanced materials. These materials have applications in water treatment, gas separation, and other membrane-based technologies (Hassankiadeh et al., 2015).
Photophysical Properties
The study of excited state dipole moments and polarizabilities in centrosymmetric and dimeric molecules, including those related to this compound, offers valuable information on the photophysical properties of these compounds. This research aids in the design of optical materials, sensors, and devices by understanding their light-absorbing and emitting characteristics (Liptay et al., 1988).
Safety and Hazards
This compound is classified as a danger according to the GHS05 and GHS07 pictograms . It has hazard statements H227, H315, H318, H335, and H412 . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-[(dimethylamino)methyl]octan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-5-6-7-8-11(10(2)13)9-12(3)4/h11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUUSLRDEDLBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CN(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)
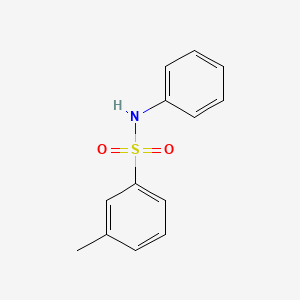
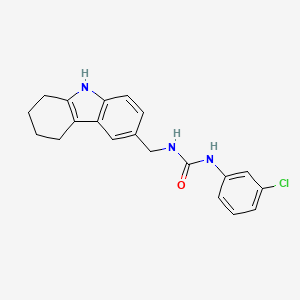
![5-[3-(2-Methoxyethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2726337.png)

![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
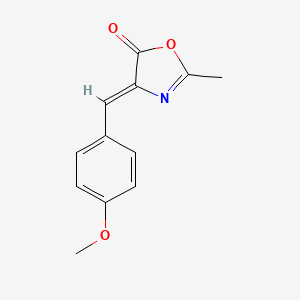

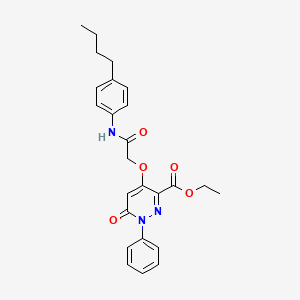
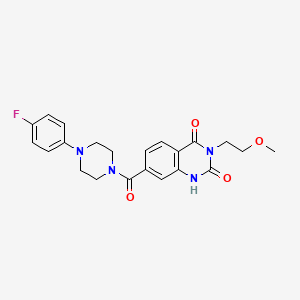
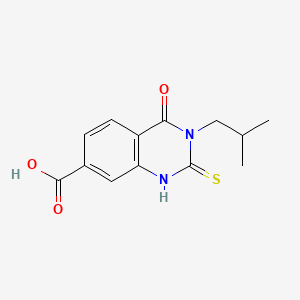

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2726354.png)